2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide
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Overview
Description
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, also known as DZNep, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DZNep is a histone methyltransferase inhibitor, which means it can modify the activity of genes by altering the structure of chromatin.
Mechanism of Action
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide works by inhibiting the activity of EZH2, which is a histone methyltransferase that is involved in the regulation of gene expression. EZH2 adds methyl groups to histones, which can alter the structure of chromatin and affect the activity of genes. By inhibiting the activity of EZH2, this compound can alter the activity of genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by altering the activity of genes involved in cell growth and survival. Additionally, this compound has been shown to induce the differentiation of stem cells into specific cell types by altering the activity of genes involved in cell differentiation.
Advantages and Limitations for Lab Experiments
One advantage of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, this compound has been shown to be effective in inducing apoptosis in cancer cells and inducing the differentiation of stem cells. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide research. One potential direction is to explore the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on gene expression. Finally, there is potential for the development of new synthetic compounds based on the structure of this compound that could have even greater efficacy in cancer research and stem cell research.
Synthesis Methods
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can be synthesized using a multistep process involving the reaction of 3-phenylpropan-2-one with hydrazine hydrate to form 1-phenyl-2-hydrazinopropan-1-one. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, which is then diazotized to form this compound.
Scientific Research Applications
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in cancer research, as it can inhibit the activity of EZH2, a histone methyltransferase that is often overexpressed in cancer cells. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to have potential applications in stem cell research, as it can induce the differentiation of stem cells into specific cell types.
properties
CAS RN |
14722-72-6 |
---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H13N5O2/c12-14-7-10(17)15-9(11(18)16-13)6-8-4-2-1-3-5-8/h1-5,7,9H,6,13H2,(H,15,17)(H,16,18) |
InChI Key |
OIVMNJQFHNBADI-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Other CAS RN |
14722-72-6 |
synonyms |
N-Diazoacetyl-L-phenylalanine hydrazide |
Origin of Product |
United States |
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